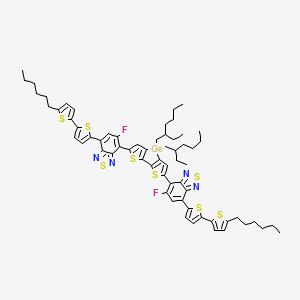
DTG(FBTTh2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DTG(FBTTh2) is a semiconducting material used primarily in organic photovoltaics. Its full chemical name is 7,7’-[4,4-bis(2-ethylhexyl)-4H-germolo[3,2-b:4,5-b’]dithiophene-2,6-diyl]bis[6-fluoro-4-(5’-hexyl-[2,2’-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole]. This compound is known for its low band-gap properties, making it an efficient donor material in bulk heterojunction solar cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DTG(FBTTh2) involves multiple steps, starting with the preparation of the germolo[3,2-b:4,5-b’]dithiophene core. This core is then functionalized with fluoro-bithiophene and benzo[c][1,2,5]thiadiazole units. The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, under inert atmospheres like nitrogen or argon .
Industrial Production Methods
Industrial production of DTG(FBTTh2) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. Solvents like chloroform and chlorobenzene are commonly used for processing .
化学反応の分析
Types of Reactions
DTG(FBTTh2) undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or oxygen under controlled conditions.
Reduction: Can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Often involves halogenation or nitration reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
科学的研究の応用
DTG(FBTTh2) has a wide range of applications in scientific research:
Chemistry: Used as a donor material in organic photovoltaics and organic field-effect transistors.
Medicine: Research is ongoing into its use in medical
特性
分子式 |
C64H72F2GeN4S8 |
|---|---|
分子量 |
1264.4 g/mol |
IUPAC名 |
4-[7,7-bis(2-ethylhexyl)-10-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-3,11-dithia-7-germatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C64H72F2GeN4S8/c1-7-13-17-19-23-41-25-27-51(72-41)53-31-29-49(74-53)43-33-45(65)57(61-59(43)68-78-70-61)55-35-47-63(76-55)64-48(67(47,37-39(11-5)21-15-9-3)38-40(12-6)22-16-10-4)36-56(77-64)58-46(66)34-44(60-62(58)71-79-69-60)50-30-32-54(75-50)52-28-26-42(73-52)24-20-18-14-8-2/h25-36,39-40H,7-24,37-38H2,1-6H3 |
InChIキー |
VIMLQZLOFLWSCV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC(=C(C4=NSN=C34)C5=CC6=C(S5)C7=C([Ge]6(CC(CC)CCCC)CC(CC)CCCC)C=C(S7)C8=C(C=C(C9=NSN=C89)C1=CC=C(S1)C1=CC=C(S1)CCCCCC)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


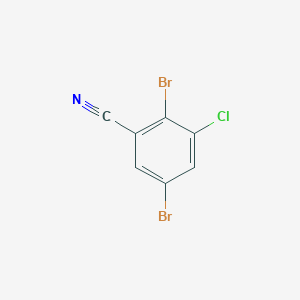
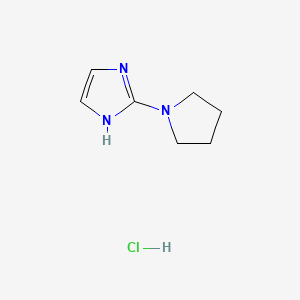
![2-{[3,5-Di(trifluoromethyl)anilino]methylidene}-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12849915.png)
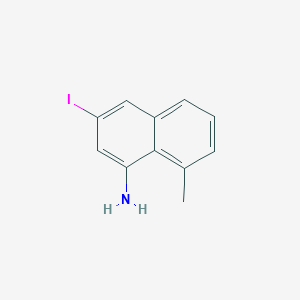
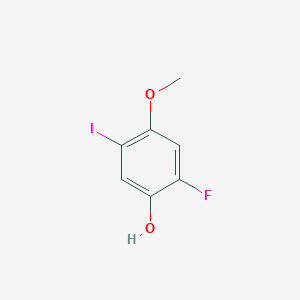
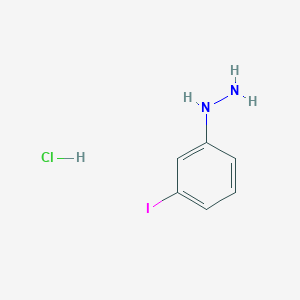
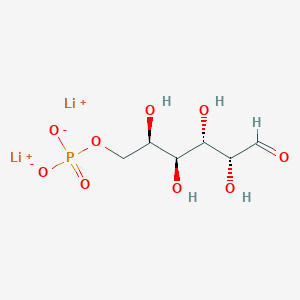
![9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849946.png)

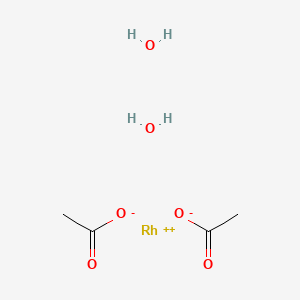

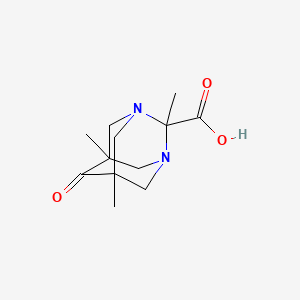
![Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B12849973.png)

